molecular formula C5H8N2O B1427022 (5-Methyl-1,3-oxazol-4-yl)methanamine CAS No. 1056162-11-8

(5-Methyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B1427022
CAS No.: 1056162-11-8
M. Wt: 112.13 g/mol
InChI Key: HHGLDCRFUVVQBP-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9ClN2O . It is used in the field of medicinal chemistry and is a part of many pharmaceutical compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes gives 5-aryloxazoles . The synthesis process can be influenced by factors such as the type of solvent used .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, one method involves the reaction of α-bromo ketones and amines .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 148.59 .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : The compound's derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activities. A study found that these derivatives demonstrate moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

Synthesis and Structural Studies

  • Synthesis and Structural Characterization : The title compound, a derivative of (5-Methyl-1,3-oxazol-4-yl)methanamine, was synthesized and characterized using NMR spectroscopy and other techniques, showcasing the chemical versatility and potential for further modifications (Younas et al., 2014).

Anticancer and Antimicrobial Potential

  • Synthesis for Anticancer and Antimicrobial Applications : Novel biologically potent heterocyclic compounds incorporating the this compound structure were synthesized. These compounds showed promising anticancer activity against various cancer cell lines and effective antibacterial and antifungal activities (Katariya et al., 2021).

Pharmaceutical Applications

  • Development of Biased Agonists : A study involved designing novel derivatives of this compound as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, providing insights into potential therapeutic applications (Sniecikowska et al., 2019).

Novel Synthesis Methods

  • Development of Synthesis Methods for Related Compounds : Novel synthesis methods for derivatives of this compound were reported. These methods can be crucial for creating a variety of substituted compounds for further research (Schlosser et al., 2015).

Corrosion Inhibition Study

  • Corrosion Inhibition Properties : Oxazole derivatives, related to this compound, have been studied for their corrosion inhibition properties on mild steel. This research indicates the compound's potential application in industrial corrosion protection (Rahmani et al., 2018).

Molecular Docking and Anticancer Studies

  • Molecular Docking and Anticancer Research : A library of this compound derivatives was synthesized and characterized. These compounds were evaluated for anticancer potential, with molecular docking studies providing insights into their interactions with cancer-related targets (Panathur et al., 2013).

Potential Anticonvulsant Agents

  • Anticonvulsant Potential : Novel Schiff bases of 3-aminomethyl pyridine, structurally related to this compound, showed significant anticonvulsant activity, suggesting the compound's potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Future Directions

The future directions for “(5-Methyl-1,3-oxazol-4-yl)methanamine” could involve further exploration of its potential uses in medicinal chemistry, given its presence in various pharmaceutical compounds . More research could also be conducted to better understand its synthesis process and chemical reactions .

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,3-oxazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in crucial physiological processes . The interaction between this compound and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . The stability and degradation of this compound can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes or modulating signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The specific localization of this compound can vary depending on the cell type and experimental conditions.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLDCRFUVVQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056162-11-8
Record name (5-methyl-1,3-oxazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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